molecular formula C21H20FN3O3S B2810824 2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one CAS No. 612525-81-2

2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Numéro de catalogue: B2810824
Numéro CAS: 612525-81-2
Poids moléculaire: 413.47
Clé InChI: APMZSQUCPGSALH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the triazolo-thiazinone class, characterized by a fused bicyclic core incorporating a 1,2,4-triazole and 1,3-thiazine ring. Key structural features include:

  • Substituents: A 3,4-diethoxyphenyl group at position 2 and a 3-fluorophenyl group at position 3.
  • Molecular formula: C21H21FN3O3S.
  • Molecular weight: 414.07 g/mol (calculated).

Propriétés

IUPAC Name

2-(3,4-diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-3-27-16-9-8-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-6-5-7-15(22)10-13/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMZSQUCPGSALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a member of the triazole-thiazine class of compounds that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and thiazine rings. These reactions often utilize aryl halides and various nucleophiles under controlled conditions to achieve the desired structure. The presence of diethoxy and fluorophenyl groups is significant as they can influence the compound's reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds with similar structural features exhibited IC50 values around 6.2 μM against HCT-116 cells .
  • Breast Cancer (T47D) : Some derivatives demonstrated IC50 values of 27.3 μM and 43.4 μM against T47D cells .

These findings suggest that modifications in the chemical structure can significantly enhance cytotoxicity against tumor cells.

Antibacterial Activity

The compound's potential antibacterial properties have also been explored. Triazole derivatives have been reported to exhibit varying degrees of antibacterial activity against pathogenic bacteria. For example:

  • Benzothioates derived from similar structures showed significant antibacterial activity compared to standard antibiotics like chloramphenicol .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors by binding to active sites and preventing substrate interactions.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have been found to interfere with cell cycle progression in cancer cells.

Case Studies

Several case studies have been documented regarding the efficacy of triazole-thiazine derivatives:

  • Study on MCF-7 Cells : A series of triazole derivatives were tested for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity .
  • Antimicrobial Screening : A systematic screening of various triazole derivatives revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups enhance activity .

Data Table: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50/Activity LevelReference
AnticancerHCT-116 (Colon)6.2 μM
AnticancerT47D (Breast)27.3 μM
AntibacterialVarious PathogensSignificant Activity

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogues from the provided evidence:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C21H21FN3O3S 2: 3,4-diethoxyphenyl; 5: 3-fluorophenyl 414.07 High lipophilicity (ethoxy groups), fluorine-mediated electronic effects
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-triazolo-thiazin-7-one C19H16ClN3O3S 2: 4-chlorophenyl; 5: 3,4-dimethoxyphenyl 401.86 Chlorine substituent (electron-withdrawing), smaller methoxy groups
Pyrrolo-thiazolo-pyrimidine-triazolo-thiadiazinone derivative Not explicitly stated 4-methoxyphenyl (complex fused rings) N/A Extended π-system (pyrrolo-thiazolo-pyrimidine core), potential steric bulk
Triazolo-thiadiazine with dichlorophenyl/pyrazole C14H10Cl2N6O2S 6: 2,6-dichlorophenyl; 3: 3-methylpyrazol-5-yl ~433.29 (calculated) Dichloro (steric hindrance), pyrazole (hydrogen-bonding capability)
Key Observations:

Substituent Effects: Ethoxy vs. Fluorine vs. Chlorine: The 3-fluorophenyl group (target) is less electronegative than chlorine in , which may alter binding interactions in biological targets. Dichlorophenyl/Pyrazole (): The 2,6-dichloro substitution in introduces steric hindrance, while the pyrazole moiety could improve solubility via hydrogen bonding.

Core Structure Variations: The pyrrolo-thiazolo-pyrimidine system in introduces a larger fused ring system, likely affecting pharmacokinetic properties (e.g., absorption, metabolism) compared to the simpler triazolo-thiazinone core.

Inferred Pharmacological Implications

While direct biological data are unavailable in the provided evidence, structural comparisons suggest:

  • Target Compound : The combination of ethoxy and fluorine groups may balance lipophilicity and electronic effects, favoring CNS penetration or enzyme inhibition.
  • Compound : The chlorine atom’s strong electron-withdrawing effect could enhance binding to electrophilic targets (e.g., kinases), but methoxy groups may limit bioavailability.
  • Compound : The dichlorophenyl group might improve target selectivity, while the pyrazole could mitigate solubility issues common in halogenated compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclocondensation of thiosemicarbazides with α-haloketones to form the thiazine ring, followed by triazole ring closure via intramolecular cyclization. Key steps may involve:

  • Step 1 : Formation of the dihydrothiazine core using 3-fluorophenyl-substituted precursors under reflux with ethanol or DMF as solvents.
  • Step 2 : Introduction of the 3,4-diethoxyphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions.
  • Step 3 : Final cyclization using dehydrating agents (e.g., POCl₃) or thermal activation .
    • Optimization : Reaction temperatures (80–120°C) and solvent polarity are critical for yield. Purity is confirmed via TLC monitoring .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., diethoxy groups at δ 1.2–1.4 ppm for CH₃; fluorophenyl aromatic protons at δ 7.1–7.5 ppm) and carbon backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₂H₂₂FN₃O₃S).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F at 1100–1250 cm⁻¹).
  • HPLC-PDA : Assesses purity (>95% by area under the curve) .

Q. Which in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation after 48-hour exposure.
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits.
  • Controls : Include reference drugs (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory) .

Advanced Research Questions

Q. How can low yields during the final cyclization step be addressed?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency.
  • Solvent Optimization : Switch from DMF to toluene for better regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 150°C vs. 12 hrs conventional) and improves purity.
  • By-Product Analysis : Use LC-MS to identify impurities and adjust stoichiometry .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. Steps include:

  • Purity Reassessment : Verify via HPLC and elemental analysis.
  • Dose-Response Repetition : Test activity across multiple concentrations (e.g., 1–100 µM) in triplicate.
  • Orthogonal Assays : Confirm anticancer activity with both MTT and colony formation assays.
  • Structural Analog Comparison : Compare with fluorophenyl- or diethoxyphenyl-modified analogs to isolate substituent effects .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase for anticancer activity). Focus on key residues (e.g., Thr790 for fluorophenyl π-π stacking).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Models : Correlate substituent electronegativity (e.g., 3-F vs. 4-F) with activity trends .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration (e.g., HCl gas in diethyl ether).
  • Prodrug Design : Introduce phosphate esters at the 7-one position, cleaved in vivo by phosphatases.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation .

Q. How do substituent variations (e.g., 3-F vs. 4-F phenyl) impact pharmacological profiles?

  • Methodological Answer :

  • Synthetic Analog Library : Prepare derivatives with systematic substituent changes (e.g., 3-F, 4-F, 2-Cl).
  • SAR Analysis : Test analogs in parallel assays (e.g., 3-F shows 10x higher COX-2 inhibition vs. 4-F due to meta-substitution).
  • Electron-Withdrawing Effects : Fluorine at 3-position enhances triazole ring electrophilicity, improving target binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.